molecular formula C9H11BrFNO B13223943 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol

3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol

Cat. No.: B13223943
M. Wt: 248.09 g/mol
InChI Key: AWODCMRFUXKCBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol typically involves the following steps:

Chemical Reactions Analysis

3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the bromine and fluorine atoms contribute to its reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar compounds to 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features, including an amino group and halogen substituents (bromine and fluorine). These characteristics enhance its biological activity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C9H11BrFNOC_9H_{11}BrFNO, with a molecular weight of approximately 248.09 g/mol. The presence of both bromine and fluorine atoms contributes to its reactivity and binding affinity to biological targets. The compound's structure allows for hydrogen bonding through the amino group, while the halogens can engage in halogen bonding, influencing enzyme activity and receptor modulation .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The interaction studies indicate that the compound can bind to specific proteins, enzymes, or receptors, which may lead to inhibition or activation of biochemical pathways. Such interactions are crucial for understanding its potential therapeutic effects .

Enzyme Interactions

Research has shown that the compound exhibits significant enzyme inhibition properties. For instance, it has been evaluated for its binding affinity to cytochrome P450 enzymes, which are essential in drug metabolism. The presence of halogen substituents enhances the binding interactions, potentially leading to altered metabolic pathways .

Receptor Binding

The compound's ability to bind to GABA receptors has also been investigated. It has been shown to affect airway smooth muscle relaxation through GABA receptor modulation, suggesting potential applications in treating respiratory conditions . The structure–activity relationship (SAR) studies indicate that modifications in the halogen positioning can significantly influence binding affinity and selectivity towards these receptors .

Antimicrobial Activity

In vitro studies have assessed the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For example, it showed minimum inhibitory concentration (MIC) values ranging from 4.69 µM against Bacillus subtilis to 22.9 µM against Staphylococcus aureus . These findings suggest that halogen substituents play a crucial role in enhancing the antimicrobial efficacy of the compound.

Cytotoxicity Studies

Cytotoxicity assessments conducted on mammalian cell lines revealed that the compound has varying degrees of toxicity depending on concentration and exposure duration. At concentrations below 90 µM, certain analogs exhibited minimal cytotoxic effects on cardiomyocytes and hepatocytes, indicating a favorable safety profile for potential therapeutic applications .

Comparative Analysis with Similar Compounds

A comparison was made between this compound and structurally similar compounds. The differences in biological activity were attributed to variations in halogenation patterns and functional groups. This comparison highlights how specific modifications can lead to significant changes in pharmacological properties.

Compound NameMolecular FormulaBiological Activity
This compoundC9H11BrFNOAntimicrobial, Enzyme Inhibition
3-Amino-1-(3-bromo-2-fluorophenyl)propan-1-olC9H11BrFNOModerate Antimicrobial Activity
4-Aminopyridyl-Based CYP51 InhibitorsVariousStrong CYP51 Inhibition

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

3-amino-1-(5-bromo-2-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11BrFNO/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2

InChI Key

AWODCMRFUXKCBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(CCN)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.